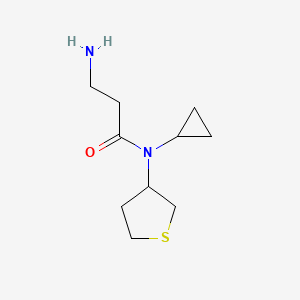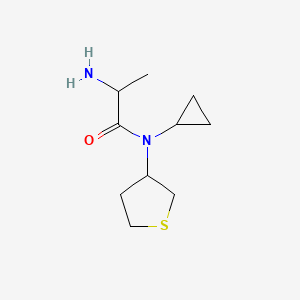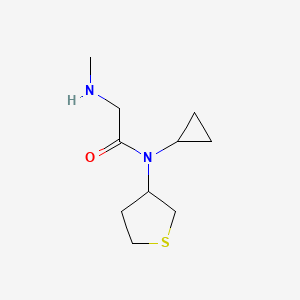![molecular formula C13H19N3O B1492015 6-(6-乙氧基-3-氮杂双环[3.1.1]庚烷-3-基)吡啶-3-胺 CAS No. 2098067-49-1](/img/structure/B1492015.png)
6-(6-乙氧基-3-氮杂双环[3.1.1]庚烷-3-基)吡啶-3-胺
描述
6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成和配体开发
6-(6-乙氧基-3-氮杂双环[3.1.1]庚烷-3-基)吡啶-3-胺的主要应用之一是在化学合成和配体开发领域,其结构复杂性和功能性提供了独特的结合特性。例如,氮杂双环衍生物的合成,如氮杂双环[2.2.1]庚烷和-[3.3.1]壬烷支架,因其在创建α7烟碱配体方面的潜力而备受关注。这些化合物表现出纳摩尔效能,对其他烟碱亚型具有显着的选择性,表明它们在开发靶向治疗中的应用 (Slowinski et al., 2011)。
催化和材料科学
氮杂双环衍生物也已用于催化和材料科学,说明了这些化合物除了生物应用之外的多功能性。例如,通过环聚合开发冠状聚乙炔材料展示了如何将氮杂双环[3.1.1]庚烷衍生物掺入聚合物中以用于阳离子结合应用。这些材料对各种金属离子(包括过渡金属和碱土金属)表现出选择性结合能力,展示了它们在化学分离和传感器技术中的潜力 (Kakuchi et al., 1997)。
药物研究
在药物研究中,6-(6-乙氧基-3-氮杂双环[3.1.1]庚烷-3-基)吡啶-3-胺的结构基序是合成生物活性化合物的关键。氮杂双环支架用作开发新药理剂的框架。例如,氮杂双环[3.1.0]己烷-1-醇已被确定为具有潜在药理活性的化合物的不对称合成的多功能中间体。通过选择性重排和开环,这些中间体可以生成各种活性药物成分,突出了该化合物在药物发现中的重要性 (Jida et al., 2007)。
作用机制
Target of Action
The primary target of 6-(6-Ethoxy-3-azabicyclo[31This structure is similar to the central core of the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors.
Biochemical Pathways
The specific biochemical pathways affected by 6-(6-Ethoxy-3-azabicyclo[31 . This suggests that 6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine could potentially influence multiple biochemical pathways.
Result of Action
The molecular and cellular effects of 6-(6-Ethoxy-3-azabicyclo[31
生化分析
Biochemical Properties
6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain receptor proteins, influencing their activity and downstream signaling pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .
Cellular Effects
The effects of 6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in cell proliferation and apoptosis. Additionally, this compound can influence gene expression by acting as a transcriptional regulator, thereby affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, indicating a narrow therapeutic window for this compound .
Metabolic Pathways
6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight.
Subcellular Localization
The subcellular localization of 6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .
属性
IUPAC Name |
6-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-17-13-9-5-10(13)8-16(7-9)12-4-3-11(14)6-15-12/h3-4,6,9-10,13H,2,5,7-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRZFDATFLCHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)C3=NC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-amine](/img/structure/B1491945.png)

![2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491949.png)
![1-Oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1491950.png)


